molecular formula C24H25FN4O6S B11213721 Ethyl 4-[[6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate

Ethyl 4-[[6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate

Cat. No.: B11213721
M. Wt: 516.5 g/mol
InChI Key: QNDXWAUCCGBPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various functional groups such as fluorophenyl, methylsulfamoyl, and ethyl ester

Preparation Methods

The synthesis of ETHYL 4-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the fluorophenyl and methylsulfamoyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the piperazine ring: This step involves the cyclization of appropriate diamine precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 4-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions include various quinoline and piperazine derivatives with modified functional groups.

Scientific Research Applications

ETHYL 4-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

ETHYL 4-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE can be compared with other quinoline derivatives, such as:

    Ciprofloxacin: A well-known antibiotic that also contains a quinoline core. Unlike ETHYL 4-{6-[(4-FLUOROPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE, ciprofloxacin has a carboxylic acid group and a piperazine ring directly attached to the quinoline core.

    Levofloxacin: Another antibiotic with a similar quinoline structure. Levofloxacin has a fluorine atom at the 6-position and a piperazine ring at the 7-position, similar to the compound .

    Norfloxacin: This compound also contains a quinoline core and is used as an antibiotic. It differs in the position and type of substituents attached to the quinoline ring.

Properties

Molecular Formula

C24H25FN4O6S

Molecular Weight

516.5 g/mol

IUPAC Name

ethyl 4-[6-[(4-fluorophenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H25FN4O6S/c1-3-35-24(32)29-12-10-28(11-13-29)23(31)20-15-26-21-9-8-18(14-19(21)22(20)30)36(33,34)27(2)17-6-4-16(25)5-7-17/h4-9,14-15H,3,10-13H2,1-2H3,(H,26,30)

InChI Key

QNDXWAUCCGBPNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.